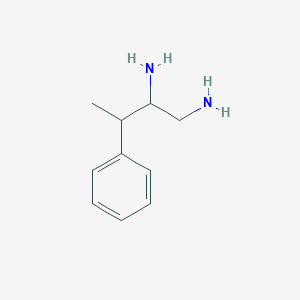

3-Phenylbutane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10H,7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVGPWSHAUWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral 1,2 Diamines in Contemporary Organic Synthesis and Catalysis

Chiral 1,2-diamines, also known as vicinal diamines, are organic compounds containing two amine groups attached to adjacent carbon atoms, with at least one stereocenter in the molecule. Their importance in contemporary organic synthesis and catalysis is multifaceted and profound.

These compounds are frequently incorporated into the structures of biologically active molecules, including pharmaceuticals and natural products. acs.orgacs.orgnih.gov For instance, derivatives of chiral ethylenediamine (B42938) are utilized in the development of platinum-based anticancer agents, aiming to improve efficacy and reduce side effects compared to cisplatin. acs.org

Beyond their role as structural motifs, chiral 1,2-diamines are extensively used as ligands in transition metal-catalyzed asymmetric reactions. acs.orgnih.govsigmaaldrich.com By coordinating to a metal center, these chiral ligands create a stereochemically defined environment that can induce high levels of enantioselectivity in a wide range of transformations. This includes hydrogenations, aminohydroxylations, and diaminations of alkenes, which are fundamental processes for creating complex chiral molecules. nih.govscispace.com

Furthermore, chiral 1,2-diamines and their derivatives can function as powerful organocatalysts, driving stereoselective reactions without the need for a metal. rsc.org This approach is advantageous as it often involves milder reaction conditions and avoids potential contamination of the final product with residual metals.

The synthesis of enantiomerically pure 1,2-diamines is a significant area of research. acs.org Strategies for their preparation include the ring-opening of aziridines, the diamination of alkenes, and various coupling reactions. acs.orgrsc.org The development of efficient and highly stereoselective methods to access these valuable compounds remains a key objective for synthetic chemists. acs.orgthieme-connect.com

Stereochemical Considerations for 3 Phenylbutane 1,2 Diamine and Its Isomers

The structure of 3-Phenylbutane-1,2-diamine contains three stereocenters, located at positions 1, 2, and 3 of the butane (B89635) chain. This structural feature gives rise to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The specific spatial arrangement of the phenyl group and the two amino groups defines the unique chemical and physical properties of each isomer.

The synthesis and separation of the individual stereoisomers of substituted butanediamines can be a challenging task. Researchers often employ methods like fractional crystallization of diastereomeric salts or chiral chromatography to isolate a single desired isomer. For example, a study on a related compound, N²,N³-bis((S)-1-phenylethyl)butane-2,3-diamine, demonstrated the separation of a single diastereomer from a mixture through the fractional crystallization of its zinc(II) complex. researchgate.net This highlights a potential strategy that could be adapted for the resolution of this compound stereoisomers.

The relative and absolute configurations of the stereocenters are critical for the diamine's effectiveness in applications such as asymmetric catalysis. The precise three-dimensional arrangement of the substituents dictates how the molecule interacts with other chiral molecules, influencing the stereochemical outcome of a reaction. The cocrystallization of three stereoisomers (RR, SS, and meso) of N²,N³-bis[2,6-bis(propan-2-yl)phenyl]butane-2,3-diamine has been reported, revealing significant conformational differences between the diastereomers. researchgate.net This underscores the profound impact of stereochemistry on the solid-state properties of such molecules.

Overview of Research Directions for Phenyl Substituted 1,2 Diamines

Direct Synthetic Routes to 3-Phenylbutane-1,2-diamine

The direct construction of the this compound backbone with control over the relative and absolute stereochemistry of the two adjacent amine-bearing carbons is a significant synthetic challenge. Methodologies are often adapted from established protocols for other vicinal diamines. researchgate.net

Diastereoselective Synthetic Strategies

Diastereoselective approaches aim to control the relative configuration (syn or anti) of the two stereocenters. Such strategies often start from precursors that allow for stereocontrolled installation of the second amino group.

One plausible and established route involves the stereoselective reduction of an α-amino oxime or a related imine derivative. For instance, starting from 4-phenyl-2-butanone, an α-amino ketone can be synthesized, which is then converted to an imine or oxime. The subsequent reduction, often using metal hydrides, can proceed with facial selectivity influenced by the existing stereocenter, thus affording a diastereomerically enriched diamine. A similar strategy using N-phosphinoyl imines has been shown to be effective for related structures, where the choice of Lewis acid can significantly influence the diastereoselectivity. d-nb.info

Another powerful method is the type 2 intramolecular N-acylazo Diels-Alder reaction, which can create bicyclic 1,2-diazine systems. acs.org Subsequent stereoselective reduction of the bridgehead double bond can establish the desired relative stereochemistry of the diamine functionality within a heterocyclic framework, which can then be cleaved to release the acyclic diamine. acs.org

The synthesis of trans-1,2-diamines has also been achieved through the sequential opening of an epoxide followed by the formation and subsequent opening of an aziridinium (B1262131) ion. arkat-usa.org Applying this to a phenylbutane-derived epoxide, reaction with a secondary amine would yield an amino alcohol, which upon activation and reaction with another amine, could produce the target diamine with a specific diastereoselectivity. arkat-usa.org

Enantioselective Synthesis Approaches to this compound Isomers

Achieving enantioselectivity requires the use of chiral catalysts or auxiliaries to differentiate between enantiotopic faces or groups of a prochiral substrate.

Modern organocatalysis offers powerful tools for this purpose. The use of chiral phosphoric acids to catalyze the nucleophilic addition of hydrazones to N-Boc imines represents a potent method for accessing enantioenriched vicinal diamines with differential protection. researchgate.net This aza-Mannich reaction proceeds with high diastereo- and enantioselectivity for a range of substrates. researchgate.net

Transition metal catalysis provides another avenue. Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been developed as a highly regio- and enantioselective method for synthesizing chiral 1,2-diamines. mit.edu This approach is notable for its mild conditions and broad functional group tolerance. mit.edu Similarly, nickel-catalyzed hydroamidation of alkenyl amides with dioxazolones, using a chiral bisoxazoline (BOX) ligand, furnishes enantioenriched vicinal diamines with high enantioselectivity (up to 99% ee) and good yields. rsc.org These methods could be applied to a suitably substituted phenyl-containing alkene to generate specific isomers of this compound.

Chiral Resolution Techniques for this compound

When a direct asymmetric synthesis is not feasible or a mixture of stereoisomers is produced, resolution techniques are employed to separate the desired isomer.

Classical Resolution by Diastereomeric Salt Formation

The most traditional and industrially common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. google.com This technique relies on the principle that diastereomers possess different physical properties, most notably solubility. wikipedia.org

The process involves reacting the racemic mixture of this compound with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid or (S)-mandelic acid. scivisionpub.comdiva-portal.org This creates a pair of diastereomeric salts, for example, [(R,R)-diamine·(S)-acid] and [(S,S)-diamine·(S)-acid]. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution. google.com The less-soluble salt is then isolated by filtration, and the enantiomerically pure amine is recovered by treatment with a base. The efficiency of such resolutions is highly dependent on the crystal structures of the salts formed. rsc.org

| Resolving Agent | Target Compound Type | Typical Solvents | Reference |

|---|---|---|---|

| (S)-Mandelic Acid | Racemic Amines (e.g., Pregabalin) | Isopropyl Alcohol, Water, Butanol | scivisionpub.com |

| (R,R)-Tartaric Acid | Racemic Amines | Butanol, Ethanol | scivisionpub.com |

| (R)-(-)-α-Methylbenzylamine | Racemic Acids (e.g., Ibuprofen) | Ethanol, Acetone, Toluene/Hexane | ru.nl |

| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | Racemic Acids (e.g., Mandelic Acid) | Water | rsc.org |

Chromatographic Separation Methods for Enantiomers and Diastereomers

Chromatographic techniques offer a powerful and versatile alternative for separating stereoisomers. The separation of diastereomers and enantiomers relies on different principles.

Diastereomers, having distinct physical properties, can often be separated using standard achiral chromatography, such as column chromatography on silica (B1680970) gel or achiral High-Performance Liquid Chromatography (HPLC). amazonaws.comnih.gov For instance, if a synthetic route produces a mixture of (syn)- and (anti)-3-phenylbutane-1,2-diamine, these diastereomers can typically be separated on a stationary phase like silica gel or phenyl-bonded phases using an appropriate mobile phase. sigmaaldrich.com

The separation of enantiomers is more challenging as they have identical physical properties in an achiral environment. This requires chiral chromatography, which utilizes a chiral stationary phase (CSP). CSPs create a transient diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. For amine separation, CSPs based on derivatized cellulose (B213188) or amylose (B160209) are common. For example, a Chiralpak IA column with a mobile phase like hexanes/isopropanol (B130326) containing a small amount of an amine modifier (like diethylamine) is often effective for resolving racemic amines. nih.gov

| Technique | Stereoisomer Type | Stationary Phase (Example) | Mobile Phase (Example) | Reference |

|---|---|---|---|---|

| Achiral HPLC | Diastereomers | Ascentis Phenyl | Acetonitrile/Ammonium Acetate (B1210297) Buffer | sigmaaldrich.com |

| Achiral HPLC | Diastereomers | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate | nih.gov |

| Chiral HPLC | Enantiomers | Chiralpak IA (Amylose-based) | Hexanes/Isopropanol (with Diethylamine) | nih.gov |

| Chiral HPLC | Enantiomers | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

Kinetic Resolution via Chemical or Biocatalytic Processes

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. wikipedia.org The maximum theoretical yield for the unreacted enantiomer is 50%.

Biocatalytic kinetic resolutions are particularly effective and widely used due to the high enantioselectivity of enzymes. Lipases are commonly employed to resolve racemic amines through enantioselective acylation. rsc.org In a typical setup, the racemic diamine is reacted with an acyl donor (e.g., ethyl acetate or isopropenyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Candida rugosa lipase. mdpi.com The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting acylated amine can then be easily separated from the unreacted amine by standard methods like extraction or chromatography.

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. diva-portal.org This allows the entire racemic mixture to be converted into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard KR. wikipedia.orgdiva-portal.org

| Process | Catalyst/Enzyme | Reaction Type | Substrate Type | Enantioselectivity (E-value) | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase from Candida rugosa MY | Transesterification | Amino Alcohol | 67.5 | mdpi.com |

| Dynamic Kinetic Resolution | Lipase PS-IM / Ru-catalyst | Acetylation / Racemization | Hydroxy-pyrrolidine | High (95% ee product) | rsc.org |

| Double Kinetic Resolution | Lipase | Acylation with Chiral Carbonate | Chiral Amines and Alcohols | >200 | mdpi.com |

| Dynamic Kinetic Resolution | Candida antarctica Lipase B / Pd on Charcoal | Acylation / Racemization | 1-Phenylethylamine | High (99% ee product) | diva-portal.org |

Preparation of N-Substituted and Other Functionalized Derivatives of this compound

The introduction of substituents onto the nitrogen atoms of the this compound scaffold is a critical step in modifying its chemical and biological properties. Various synthetic strategies have been developed to achieve N-substitution and other functionalizations, often drawing from methodologies applied to structurally related compounds like 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives. These methods provide a versatile toolkit for creating a library of functionalized analogs.

One prominent approach for the synthesis of N-substituted derivatives involves a multi-step sequence starting from a protected precursor. A notable example is the preparation of N-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, which offers insights into potential routes for modifying this compound. d-nb.infounica.itnih.gov This strategy often begins with an N-protected derivative of L-phenylalanine as the starting material. nih.gov

A key intermediate in some synthetic pathways is an N-protected epoxide, which can react regioselectively with an amine to yield the target N1-alkylated product. nih.gov However, the synthesis of these epoxides can be a multi-step process that is not always diastereoselective. d-nb.infounica.it

A more recent and efficient method involves a two-step protocol commencing with N,N-dibenzyl-L-phenylalaninal. d-nb.infounica.itnih.gov The initial step is a highly stereoselective three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. This reaction, involving various amines, produces a range of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides with excellent anti-diastereoselectivity (>98:2). d-nb.infounica.it The subsequent step employs a carbonyl-activated hydride deprotection/reduction protocol using trimethylsilyl (B98337) chloride and lithium aluminium hydride to yield the N1-substituted diamino alcohol derivatives. d-nb.infounica.it This one-pot, two-component reduction system has been shown to be more efficient than isolating the deprotected amide intermediate before reduction. d-nb.infounica.it

The versatility of this two-step transformation is demonstrated by the successful synthesis of a variety of N-substituted derivatives, as detailed in the table below. The yields for the initial three-component reaction are consistently high, regardless of the amine used as the nucleophile. d-nb.infounica.it The subsequent reduction step provides satisfactory yields for a range of N-alkyl and N-aryl amines. nih.gov

Table 1: Two-Step Synthesis of N-Substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol Derivatives This table is based on data for the synthesis of 1,3-diamino-4-phenylbutan-2-ol derivatives, which serves as a model for the potential N-substitution of this compound.

| Entry | Amine | Intermediate Amide Yield (%) d-nb.infounica.it | Final N-Substituted Product | Final Product Yield (%) nih.gov |

| 1 | Isobutylamine | 87 | N-Isobutyl amine | 49-57 |

| 2 | n-Butylamine | 85 | N-Butyl amine | 49-57 |

| 3 | 3-Phenylpropylamine | 84 | N-3-Phenylpropyl amine | 49-57 |

| 4 | Benzylamine | 82 | N-Benzyl amine | 49-57 |

| 5 | Allylamine | 78 | N-Allyl amine | 49-57 |

| 6 | Propargylamine | 75 | N-Propargyl amine | 40 |

| 7 | Isopropylamine | 63 | N-Isopropyl amine | 70 |

| 8 | Cyclopropylamine | 79 | N-Cyclopropyl amine | 55 |

Another method for functionalization involves the formation of Schiff bases. The reaction of a diamine with a β-diketone can lead to the formation of an ONN-tridentate Schiff base ligand. uchile.cl For instance, the monocondensation of a β-diketone with a primary diamine results in a "half-unit" with a free amino group, which can exist in tautomeric equilibrium between the keto-amine and keto-imine forms. uchile.cl This approach allows for the introduction of a wide variety of substituents depending on the choice of the β-diketone. For example, 1-phenylbutane-1,3-dione can be used to introduce a phenylbutanoyl moiety. mdpi.com

Furthermore, N-aryl benzimidazoles can be synthesized through an organocatalytic, atroposelective process involving the reaction of N-aryl-1,2-diamines with dicarbonyl compounds like 1-phenylbutane-1,3-dione. rsc.org This reaction, catalyzed by chiral phosphoric acids, proceeds with high reactivity and enantioselectivity. rsc.org

The synthesis of N-substituted derivatives is not limited to alkyl and aryl groups. The core structure can be incorporated into more complex molecules. For example, the N-benzyl hydroxyethylamine core has been used in the synthesis of heteroarylcarboxyamide HIV-1 protease inhibitors. nih.gov This involves coupling the amino group with various heteroaromatic carboxylic acids. nih.gov

Complexation Behavior of this compound with Transition Metals

The complexation of this compound with transition metals is predicated on its identity as a bidentate ligand, a characteristic shared with other 1,2-diamines. The presence of a phenyl group and a methyl group on the butane (B89635) backbone introduces steric and electronic effects that can influence the stability and geometry of the resulting metal complexes.

Bidentate Ligand Properties of 1,2-Diamines

1,2-Diamines, such as ethylenediamine (B42938) and its substituted derivatives, are classic examples of bidentate ligands. scispace.comrsc.org They possess two nitrogen donor atoms with lone pairs of electrons that can coordinate to a single central metal ion, forming a stable five-membered chelate ring. scispace.comrsc.org This chelation significantly enhances the thermodynamic stability of the complex compared to coordination with two monodentate amine ligands, an observation known as the chelate effect. The stability of these complexes is a key factor in their wide-ranging applications in catalysis and materials science. chinesechemsoc.orgcapes.gov.br

The coordination of 1,2-diamines to a metal center fixes the geometry of the ligand, often resulting in a puckered gauche conformation for the five-membered ring. In the case of substituted 1,2-diamines like this compound, the substituents can adopt either an axial or equatorial position relative to the chelate ring, leading to different conformational isomers. The phenyl group in this compound is expected to have a significant influence on the preferred conformation due to its steric bulk.

Formation and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II), Pd(II))

The formation of metal complexes with this compound can be achieved by reacting the diamine with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, typically either 1:1 or 1:2 (metal:ligand), depends on the metal ion, its coordination number, and the reaction conditions.

Copper(II) Complexes: Copper(II) complexes with 1,2-diamines are well-documented. rsc.orgacs.orgbohrium.comresearchgate.netscribd.com Due to the Jahn-Teller effect for a d⁹ ion, Cu(II) complexes often exhibit distorted geometries, typically square planar or distorted octahedral. nih.gov With a bidentate ligand like this compound, a square planar [Cu(diamine)₂]²⁺ complex or a six-coordinate complex incorporating solvent molecules or counter-ions is expected. bohrium.comresearchgate.net

Zinc(II) Complexes: Zinc(II), with a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination of this compound to Zn(II) is expected to yield stable, diamagnetic complexes. nih.govresearchgate.net The resulting geometry will be influenced by the steric demands of the ligand and the nature of any co-ligands or counter-ions present.

Nickel(II) Complexes: Nickel(II) (d⁸) can form complexes with various geometries, including octahedral, square planar, and tetrahedral, often in equilibrium. tandfonline.comresearchgate.netacs.orgresearchgate.net The specific geometry adopted by a Ni(II) complex with this compound will depend on the ligand field strength and steric factors. Square planar complexes are typically diamagnetic, while octahedral and tetrahedral complexes are paramagnetic. tandfonline.comresearchgate.net

Cobalt(II) Complexes: Cobalt(II) (d⁷) commonly forms tetrahedral or octahedral complexes, which are typically high-spin and paramagnetic. researchgate.netrsc.orgmdpi.comrsc.org The color of cobalt(II) complexes is often indicative of their coordination environment, with tetrahedral complexes being intensely blue and octahedral complexes appearing pink or violet.

Palladium(II) Complexes: Palladium(II) (d⁸) almost exclusively forms square planar, diamagnetic complexes. scispace.comchinesechemsoc.orgrsc.orgbiointerfaceresearch.comfrontiersin.orgmdpi.com The coordination of chiral diamines like this compound to Pd(II) is of particular interest for applications in asymmetric catalysis. capes.gov.brrsc.org The resulting complexes are expected to be stable and well-defined.

Spectroscopic and Structural Analysis of this compound Metal Complexes

The characterization of metal complexes relies heavily on a suite of spectroscopic techniques that provide insight into the ligand's coordination mode, the geometry of the metal center, and the electronic structure of the complex.

Vibrational Spectroscopy (e.g., FTIR) in Coordination Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of a ligand to a metal ion. The coordination of the nitrogen atoms of this compound to a metal center is expected to cause shifts in the vibrational frequencies of the N-H and C-N bonds.

Upon complexation, the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for a free amine, are expected to shift to lower frequencies due to the donation of electron density from the nitrogen to the metal. journals-sathyabama.com Similarly, the C-N stretching vibrations will also be affected. The appearance of new absorption bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. journals-sathyabama.comjocpr.com

Table 1: Representative FTIR Data for Metal-Diamine Complexes Data based on analogous 1,2-diamine complexes.

| Complex Type | ν(N-H) (cm⁻¹) | Shift in ν(C=N) or related modes (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Co(II)-Schiff Base | ~3300 | Shift to lower frequency | ~540-602 | journals-sathyabama.comjocpr.com |

| Ni(II)-Schiff Base | ~3194 | Shift to lower frequency | Not specified | journals-sathyabama.com |

| Cu(II)-Schiff Base | ~3345 | Shift to lower frequency | Not specified | journals-sathyabama.com |

| Zn(II)-Schiff Base | ~3396 | Shift to lower frequency | Not specified | journals-sathyabama.com |

| Pd(II)-Amine | Not specified | Not specified | ~466-470 | biointerfaceresearch.commdpi.com |

Nuclear Magnetic Resonance (NMR) Studies of Coordination Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of diamagnetic complexes in solution. acs.org For complexes of Zn(II) and Pd(II) with this compound, ¹H and ¹³C NMR can provide detailed information about the ligand's coordination environment.

Upon coordination to a metal, the chemical shifts of the protons and carbons of the ligand are altered. The protons on the carbons adjacent to the nitrogen donor atoms are particularly sensitive to complexation, typically showing a downfield shift. mdpi.comoup.com The magnitude of this shift can provide information about the strength of the metal-ligand bond. For chiral ligands like this compound, NMR can also be used to study the stereochemistry of the complex and the conformational dynamics of the chelate ring in solution. oup.com In some cases, two-dimensional NMR techniques like COSY and NOESY can be employed to elucidate the complete solution structure of the complex. najah.edu

Table 3: Representative ¹H NMR Chemical Shift Data for Diamagnetic Metal-Diamine Complexes Data based on analogous diamagnetic diamine complexes.

| Complex Type | Protons | Chemical Shift (δ, ppm) | Observation | Reference |

|---|---|---|---|---|

| Pd(II)-diamine | N-H | Downfield shift upon coordination | Confirmation of N-coordination | mdpi.com |

| Pd(II)-diamine | C-H (adjacent to N) | Downfield shift upon coordination | Confirmation of N-coordination | mdpi.comnajah.edu |

| Pt(II)-diamine | - | Fixed gauche conformation observed | Structural rigidity in solution | oup.com |

| Zn(II)-Schiff Base | Aromatic-H | Shifted upon coordination | Change in electronic environment | sysrevpharm.org |

X-ray Crystallography for Absolute Configuration and Coordination Geometry

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the precise coordination geometry of metal complexes involving chiral ligands such as this compound. This powerful analytical technique provides detailed three-dimensional structural information at the atomic level, which is crucial for understanding the structure-activity relationships of chiral catalysts.

The process involves irradiating a single crystal of the metal complex with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the exact spatial arrangement of atoms. For chiral molecules, the anomalous scattering of X-rays by the atoms in the complex can be used to determine the absolute stereochemistry, often expressed using the Flack parameter. researchgate.net A Flack parameter close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration. researchgate.net

In the context of this compound complexes, X-ray diffraction studies would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the coordination sphere of the metal ion. This data is essential for defining the coordination geometry, which can vary from square planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the complex. mdpi.combohrium.com For instance, studies on related Schiff base complexes derived from diamines and β-diketones have utilized spectroscopic methods to suggest square planar geometries for Cu(II) and Ni(II) complexes and octahedral geometries for Co(II) complexes. mdpi.combohrium.comresearchgate.net While spectroscopic data provides valuable initial insights, only X-ray crystallography can provide the definitive structural proof.

An example of how X-ray crystallography is applied to determine the absolute configuration can be seen in the study of other chiral ligands. For instance, the absolute configuration of a precursor to a chiral diamine was confirmed through the X-ray diffraction study of its derivative. d-nb.info This highlights the indispensability of this technique in stereoselective synthesis.

Below is a hypothetical interactive data table illustrating the kind of crystallographic data that would be obtained for a metal complex of this compound.

| Parameter | Value |

| Chemical Formula | C10H16N2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1013.8 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Rational Ligand Design Strategies Based on the this compound Scaffold

The this compound scaffold offers a versatile platform for the rational design of new chiral ligands tailored for specific applications in asymmetric catalysis. The key to successful ligand design lies in the systematic modification of the ligand structure to fine-tune its steric and electronic properties, thereby influencing the activity and enantioselectivity of the resulting metal catalyst.

One of the primary strategies involves the modification of the amine groups. N-alkylation or N-arylation of the diamine can introduce steric bulk, which can create a more defined chiral pocket around the metal center. This steric hindrance can effectively control the approach of the substrate to the catalytic site, leading to higher enantioselectivity. The choice of the substituent is critical; for example, bulky groups can enhance selectivity in some reactions, while in others, they might hinder the reaction altogether.

The development of polymeric chiral diamine ligands is another promising avenue. worktribe.com Immobilizing the chiral catalyst on a polymer support can facilitate its recovery and reuse, which is a significant advantage in industrial applications. The length and nature of the polymer chain can also influence the catalytic activity. worktribe.com

The table below outlines some rational design strategies for modifying the this compound scaffold and the potential effects on catalysis.

| Modification Strategy | Target Property | Potential Effect on Catalysis |

| N-alkylation/N-arylation | Steric hindrance | Increased enantioselectivity |

| Incorporation into Salen Ligands | Rigidity and Stability | Enhanced catalytic activity and selectivity |

| Substitution on Phenyl Ring | Electronic properties | Tuned reactivity and selectivity |

| Polymer-supported Ligands | Recyclability | Improved catalyst lifetime and process economy |

Applications of 3 Phenylbutane 1,2 Diamine As a Chiral Catalyst or Auxiliary

Role of 3-Phenylbutane-1,2-diamine in Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric Henry (Nitroaldol) Reactions

Chiral 1,2-diamines, including derivatives of this compound, have proven to be effective ligands in copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions. researchgate.netresearchgate.net This reaction involves the carbon-carbon bond formation between a nitroalkane and an aldehyde, yielding a β-nitro alcohol. The stereochemical outcome of the reaction is controlled by the chiral ligand complexed to the metal center.

In a notable example, a C2-symmetric diamine, (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, which shares a structural relationship with this compound, was used as a pro-ligand with copper(II) acetate (B1210297). This catalytic system demonstrated high enantioselectivity in the reaction between 3-phenylpropanal (B7769412) and nitromethane (B149229), producing (S)-1-nitro-4-phenylbutan-2-ol with up to 97% enantiomeric excess (ee) and a 99% yield. researchgate.net The proposed transition state involves the coordination of the deprotonated nitromethane and the aldehyde to the copper center, which is chelated by the chiral diamine. The specific chirality of the diamine dictates the facial selectivity of the nucleophilic attack on the aldehyde. researchgate.net

The efficiency of these reactions is influenced by various factors, including the choice of metal, solvent, and base. For instance, while a Cu(II) complex with a particular ligand might yield the (S)-enantiomer, a Mn(III) complex with the same ligand could produce the (R)-enantiomer. researchgate.net The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to generate the nitronate anion for the reaction to proceed. researchgate.netresearchgate.net

Table 1: Asymmetric Henry Reaction of 3-Phenylpropanal and Nitromethane Catalyzed by a Cu(II)-Diamine Complex

| Catalyst System | Product | Yield (%) | ee (%) |

| [((2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine)-Cu(OAc)2] | (S)-1-nitro-4-phenylbutan-2-ol | 99 | 97 |

Data sourced from a study on a structurally related C2-symmetric diamine. researchgate.net

Enantioselective Addition of Organometallic Reagents to Carbonyls

The enantioselective addition of organometallic reagents, such as Grignard or organozinc reagents, to carbonyl compounds is a fundamental method for creating chiral alcohols. masterorganicchemistry.compressbooks.publibretexts.org Chiral diamines can act as ligands to control the stereochemistry of this addition. While direct examples using this compound are not extensively detailed in the provided context, the principles of asymmetric induction by related chiral diamine ligands are well-established.

The general mechanism involves the formation of a chiral complex between the organometallic reagent and the diamine ligand. This complex then delivers the organic group to one face of the carbonyl compound, leading to an enantiomerically enriched alcohol. ua.es The stereochemical outcome is influenced by the steric and electronic properties of the ligand, the substrate, and the organometallic reagent.

For instance, in the addition of diethylzinc (B1219324) to aldehydes, chiral 1,2-diamines have been employed to achieve high enantioselectivities. unimi.it Similarly, the addition of Grignard reagents to α-keto esters can be rendered enantioselective through the use of chiral ligands. The choice of the organometallic reagent is crucial; for example, organocuprate reagents, often prepared from organolithium compounds and copper salts, can exhibit different reactivity and selectivity profiles compared to Grignard reagents, particularly in conjugate additions to α,β-unsaturated carbonyls. libretexts.org

Performance in Asymmetric Carbon-Heteroatom Bond Forming Reactions

N-Arylation Reactions Mediated by 1,2-Diamine Ligated Systems

Palladium- and copper-catalyzed N-arylation reactions are powerful methods for forming carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals and functional materials. nih.govumich.eduscholaris.ca Chiral 1,2-diamines can serve as ligands in these transformations, influencing both the rate and selectivity of the reaction.

In the context of palladium-catalyzed N-arylation, chiral diamine ligands can be used to couple aryl halides with primary amines, often with excellent retention of enantiomeric purity at a stereocenter adjacent to the nitrogen atom. nih.gov This suggests that the chiral environment created by the diamine ligand effectively shields one face of the amine during the catalytic cycle, which typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, can also benefit from the use of 1,2-diamine ligands. These ligands can accelerate the reaction and allow for milder reaction conditions. The chemoselectivity of these reactions can be highly dependent on the ligand used. For example, different ligands can direct the arylation to either the nitrogen or oxygen atom in amino alcohols, demonstrating the critical role of the ligand in controlling the reaction outcome. acs.org

Asymmetric Acylation Processes

Asymmetric acylation, particularly the kinetic resolution of racemic alcohols and amines, is a widely used method for obtaining enantiomerically pure compounds. nih.govbeilstein-journals.org Chiral 1,2-diamines have been developed as organocatalysts for these transformations.

In a typical kinetic resolution, a chiral catalyst preferentially acylates one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Chiral N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts derived from chiral 1,2-diamines, have been shown to catalyze the enantioselective acylation of racemic secondary alcohols. researchgate.net The mechanism involves the formation of a chiral acyl-azolium intermediate, which then transfers the acyl group to the alcohol.

Enzyme-catalyzed kinetic resolutions also play a significant role. For example, Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for the acylation of racemic amines. beilstein-journals.orgsci-hub.se In the dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine, CALB is used in combination with a racemization catalyst. This allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the acylated product. beilstein-journals.org

Table 2: Dynamic Kinetic Resolution of (±)-1-phenylethylamine

| Acyl Donor | Catalyst System | Product | Yield (%) | ee (%) |

| Methoxyacetate | CALB, Ru-catalyst | (R)-2-methoxy-N-(1-phenylethyl)acetamide | 89 | 97 |

| Isopropyl acetate | CALB, Ru-catalyst | (R)-2-methoxy-N-(1-phenylethyl)acetamide | Lower | Lower |

Data sourced from a study on the dynamic kinetic resolution of a model amine. beilstein-journals.org

Application in Asymmetric Reduction Methodologies

Asymmetric reduction of prochiral ketones and imines is a cornerstone of modern organic synthesis, providing access to chiral alcohols and amines. figshare.comacs.org Ruthenium(II) complexes bearing chiral 1,2-diamine ligands are among the most effective catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).

In ATH, a hydrogen donor like isopropanol (B130326) or formic acid is used, while AH employs molecular hydrogen. The [RuCl2(chiral diamine)(diphosphine)] complex is a classic example of a highly efficient catalyst for the hydrogenation of ketones. unimi.it The chirality of the resulting alcohol is determined by the configuration of the diamine ligand.

The asymmetric hydrogenation of N-aryl imines, for instance, can yield chiral amines with excellent enantioselectivity when catalyzed by iridium or rhodium complexes with chiral diamine or phosphine (B1218219) ligands. acs.org Dynamic kinetic resolution can also be applied to the asymmetric hydrogenation of racemic aldehydes, where a chiral Ru-catalyst facilitates both the racemization of the aldehyde and the enantioselective hydrogenation to the corresponding alcohol. figshare.com

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of This compound as a chiral catalyst or auxiliary in the fields of Asymmetric Transfer Hydrogenation (ATH) or other enantioselective reductions.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples for the following sections as requested:

Other Enantioselective Reductions

This suggests that this compound may be a novel or less-explored ligand for these particular catalytic purposes, and its potential in this area has not yet been reported in the accessible scientific domain.

Mechanistic and Computational Investigations of 3 Phenylbutane 1,2 Diamine Catalysis

Elucidation of Reaction Mechanisms and Transition States

Understanding the precise step-by-step process of a catalytic reaction is fundamental. This involves analyzing the reaction's speed under various conditions and identifying the key molecules responsible for the catalytic transformation.

Kinetic studies are employed to determine the rate of a chemical reaction and how it is influenced by factors such as the concentration of reactants, catalysts, and other substances. nih.gov For palladium-catalyzed diaminations, for instance, kinetic analysis via methods like 1H NMR spectroscopy can reveal the reaction order with respect to the catalyst, the nitrogen source, and the olefin substrate. nih.gov Such studies help to construct a kinetic model of the catalytic cycle. nih.gov

A detailed reaction pathway analysis for a system involving a diamine ligand would aim to map out the potential energy surface of the reaction. kaust.edu.sa This involves identifying intermediates and transition states to understand how the reaction progresses from reactants to products. kaust.edu.sa For example, in the formation of polycyclic aromatic hydrocarbons, computational methods are used to calculate the potential energy surfaces and determine temperature- and pressure-dependent reaction rate constants, revealing the most favorable pathways. kaust.edu.sa

Table 1: Representative Data from Kinetic Studies on a Catalytic Diamination Reaction Note: This table is illustrative of typical data obtained in kinetic studies and does not represent data for 3-Phenylbutane-1,2-diamine.

| Parameter Varied | Observation | Inferred Reaction Order |

|---|---|---|

| Catalyst Concentration | Rate is directly proportional to [Catalyst] | First-order in Catalyst |

| Substrate Concentration | Rate is independent of [Substrate] | Zero-order in Substrate |

| Ligand Concentration | Rate is inversely proportional to [Ligand] | Inverse first-order in Ligand |

A critical aspect of mechanistic studies is the identification of the true catalytically active species, which may be different from the precursor complex added to the reaction. Various palladium intermediates, for example, can act as active catalysts in C-H functionalization reactions. rsc.org In palladium-catalyzed diaminations, a 14-electron species, Pd(PPh3)2, generated from the Pd(PPh3)4 precursor, is often proposed as the active species that initiates the catalytic cycle by inserting into the N-N bond of the nitrogen source. nih.gov The identification of such intermediates can sometimes be achieved through spectroscopic methods like NMR, which can detect key complexes in the catalytic cycle. nih.gov

Quantum Chemical Calculations (DFT) on this compound Systems

Density Functional Theory (DFT) is a powerful computational tool used to model chemical systems and predict their properties and reactivity.

For chiral catalysts, a key goal of computational chemistry is to predict and explain the stereochemical outcome of a reaction. DFT calculations can be used to model the transition states leading to different stereoisomers. The energy difference between these transition states (ΔE) correlates with the ratio of the products formed, and therefore the enantiomeric excess (ee). researchgate.net A larger energy difference between the transition states for the formation of re- and si-products generally corresponds to higher stereoselectivity. researchgate.net This approach has been successfully used to predict the stereoselectivity of various metallocene catalysts in polymerization reactions. researchgate.net

Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the transfer of chirality from a catalyst to a substrate. mdpi.com These weak interactions can significantly influence the geometry of the transition state and, consequently, the stereoselectivity of the reaction. mdpi.com Computational studies can quantify the strength and nature of these interactions, providing insight into how the chiral environment of the catalyst dictates the stereochemical outcome. The study of chiral donor-acceptor dyads has shown that weak non-covalent interactions between diastereomers can affect the efficiency of photoinduced electron transfer. mdpi.com

The three-dimensional structure (conformation) of a metal complex containing a diamine ligand is critical to its catalytic function. Conformational analysis, often performed using computational methods, seeks to identify the most stable arrangements of the ligand around the metal center. scispace.com For tris-diamine cobalt(III) complexes, for example, energy minimization calculations can identify the most stable conformations (e.g., chair, lel, ob) of the chelate rings. scispace.comelsevierpure.com This analysis is vital because the specific conformation of the ligand-metal complex dictates the steric environment around the active site, which in turn influences substrate binding and stereoselectivity. researchgate.net

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships

Information not available.

Advanced Research Perspectives and Potential Future Directions

Development of Next-Generation 3-Phenylbutane-1,2-diamine-Based Ligands

The core structure of this compound offers a robust scaffold that can be systematically modified to fine-tune steric and electronic properties. Future research is directed towards the rational design and synthesis of "next-generation" ligands to achieve higher efficacy and selectivity in a broader range of chemical transformations.

A key strategy involves the creation of extensive ligand libraries. By employing techniques like flow-based semiautomatic reductive amination, researchers can synthesize a diverse collection of chiral diamines for high-throughput screening. researchgate.net This approach facilitates the rapid identification of optimal ligands for specific reactions, such as the continuous-flow asymmetric 1,4-addition with heterogeneous nickel catalysts. researchgate.net

Future development will likely focus on:

Modification of the Phenyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the resulting metal complexes, influencing their reactivity and selectivity.

N-Substitution: Varying the substituents on the nitrogen atoms is a common and effective strategy. The synthesis of N,N'-dimethyl derivatives of similar 1,2-diamines has been shown to be crucial for enhancing enantioselectivity in certain nickel-catalyzed cross-coupling reactions. orgsyn.org Exploring a wider range of alkyl, aryl, and silyl (B83357) groups on the nitrogens of this compound could lead to new, highly effective catalysts.

Backbone Rigidification: Incorporating the diamine into more rigid cyclic structures, such as those derived from camphor (B46023) or possessing a trans-9,10-dihydro-9,10-ethanoanthracene backbone, can restrict conformational flexibility. metu.edu.tr This often leads to a more defined chiral environment around the metal center, resulting in improved enantiocontrol.

The synthesis of novel chiral diamine ligands from readily available natural products like Cinchona alkaloids has also proven to be a successful strategy, yielding catalysts with high activity in asymmetric transfer hydrogenation. cjcatal.com Applying similar synthetic methodologies to create derivatives of this compound could unlock new catalytic potential.

Expanding the Scope of Asymmetric Transformations Catalyzed by this compound Systems

While this compound and its analogues have shown promise, a significant future direction is to expand their application to a wider array of asymmetric transformations. Research efforts are aimed at moving beyond established reactions to tackle more challenging synthetic problems.

The success of related chiral diamines in various metal-catalyzed reactions provides a roadmap for future exploration. For instance, copper(II) complexes of chiral N-monoalkyl cyclohexane-1,2-diamines have demonstrated high enantioselectivity (up to 99%) in asymmetric Henry reactions. researchgate.net Similarly, a single diastereomer of a chiral 1,2-diamine ligand was highly effective as a chiral auxiliary for the Cu(II)-catalyzed asymmetric Henry reaction, yielding products with excellent yields and enantioselectivities (up to 97%). researchgate.net

Future research will likely target the application of this compound systems in:

Enantioconvergent Reactions: These reactions, which convert a racemic starting material into a single enantiomer of the product, are highly desirable. Chiral diamine ligands have been successfully used in nickel-catalyzed enantioconvergent cross-coupling reactions of racemic alkyl halides with various organometallic compounds. orgsyn.orgacs.org

C-H Activation/Functionalization: The direct, enantioselective functionalization of C-H bonds is a major goal in modern organic synthesis. Developing this compound-metal complexes capable of catalyzing such transformations would be a significant breakthrough.

Photoredox Catalysis: Merging photoredox catalysis with asymmetric catalysis has opened new avenues for synthetic chemistry. Designing chiral this compound ligands that can operate effectively within photoredox catalytic cycles is a promising area of investigation.

Carbon Dioxide Utilization: The catalytic asymmetric incorporation of CO2 into organic molecules is a critical area of green chemistry. Ligands based on this compound could be explored for their potential to mediate such transformations.

| Transformation Type | Metal/Catalyst System Example | Achieved Enantioselectivity (ee) | Potential for this compound | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Iridium / Cinchona Alkaloid-derived Diamine | 95-97% | High potential for reducing prochiral ketones and imines. | cjcatal.com |

| Asymmetric Henry (Nitroaldol) Reaction | Copper(II) / N-Monoalkyl Cyclohexane-1,2-diamine | up to 99% | Promising for the synthesis of chiral β-nitro alcohols. | researchgate.net |

| Enantioconvergent Alkyl-Alkyl Cross-Coupling | Nickel / DMPEDA-type Ligand | High | Excellent potential for creating chiral C(sp3)-C(sp3) bonds from racemic precursors. | orgsyn.org |

| Enantioconvergent Hiyama Cross-Coupling | Nickel / (S,S)-79 Diamine Ligand | up to 99% | Potential for asymmetric C(sp3)–C(sp2) bond formation. | acs.org |

Integration of Computational and Experimental Methodologies for Rational Ligand Design

The traditional approach to ligand development often relies on extensive experimental screening. The integration of computational chemistry offers a powerful, synergistic approach to accelerate the discovery and optimization of new catalysts. acs.org By combining theoretical calculations with empirical results, researchers can move towards a more rational design of ligands based on the this compound scaffold.

Computational tools, particularly Density Functional Theory (DFT), can be used to:

Model Transition States: Understanding the geometry and energetics of the transition states in a catalytic cycle is crucial for explaining the origin of enantioselectivity.

Predict Ligand Efficacy: Ab initio DFT calculations can be used to create prediction models for enantioselectivities, guiding synthetic efforts toward the most promising ligand structures. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can corroborate experimental findings and provide detailed insights into reaction pathways, such as the role of the solvent and catalyst in the ring-opening of epoxides. acs.org

A powerful example of this integrated approach is the development of a practical synthesis of chiral vicinal diamines through a diboron-templated asymmetric homocoupling. The proposed mechanism, a diboron-participated rsc.orgrsc.org-sigmatropic rearrangement, was initially considered "crazy" but gained credibility through detailed calculations, which gave the synthetic team the confidence to explore the reaction's scope and potential. rsc.org This highlights how computational validation can drive experimental innovation. Future work on this compound will undoubtedly benefit from this dual approach, enabling the design of ligands with tailored properties for specific catalytic applications.

Exploration of Solid-Phase and Heterogeneous Catalytic Systems Incorporating this compound

While many applications of chiral diamines involve homogeneous catalysis, there is a significant industrial and environmental incentive to develop heterogeneous catalysts. uclouvain.bewikipedia.org Heterogeneous systems, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer key advantages, including simplified catalyst separation, recovery, and recycling. cademix.org

Future research will explore the immobilization of this compound-metal complexes onto solid supports. Potential strategies include:

Covalent Anchoring: Attaching the ligand to polymers, silica (B1680970), or other inorganic materials through a covalent linker.

Ion Exchange: Immobilizing a charged catalyst complex onto a support with complementary charges.

Encapsulation: Trapping the metal complex within the pores of materials like zeolites or metal-organic frameworks (MOFs).

The mechanism of heterogeneous catalysis involves a cycle of adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the products. wikipedia.orgsavemyexams.comlibretexts.org The development of solid-supported this compound catalysts would be particularly valuable for continuous-flow reactors, which are becoming increasingly important in pharmaceutical and fine chemical manufacturing. researchgate.net Asymmetric heterogeneous catalysis facilitates the production of pure enantiomers and is a critical technology for sustainable chemical production. wikipedia.org

Applications in Supramolecular Chemistry and Chiral Recognition Phenomena

The principles of molecular recognition, the foundation of supramolecular chemistry, are intrinsically linked to the function of chiral ligands. Supramolecular chirality, which involves the generation and transfer of chirality through noncovalent interactions, is a rapidly emerging field with applications in sensing, materials science, and catalysis. mdpi.com

The well-defined chiral structure of this compound makes it an excellent candidate for applications in chiral recognition. Future research could explore its use as:

Chiral Solvating Agents: For the determination of enantiomeric excess by NMR spectroscopy.

Chiral Selectors: In chromatographic separation techniques (e.g., HPLC or GC) to resolve racemic mixtures.

Host Molecules in Supramolecular Assemblies: The diamine could be incorporated into larger host structures like macrocycles or cages designed to selectively bind one enantiomer of a guest molecule over the other. The study of host-guest chemistry with cucurbiturils, for example, shows that these macrocycles can exhibit preferential binding for specific chiral guests. queensu.ca

The ability to control symmetry and chirality at the supramolecular level is fundamental to developing artificial systems that mimic biological processes, where chiral recognition is paramount. mdpi.com The exploration of this compound in this context could lead to the development of novel chiral sensors, responsive materials, and highly complex catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenylbutane-1,2-diamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis of vicinal diamines like this compound typically involves reductive amination of α-keto precursors or alkylation of phenylenediamine derivatives. For example, alkylation of 1,2-diamines with benzyl halides under basic conditions (e.g., EtOH/pyridine) can introduce substituents while preserving stereochemistry . Cycloaddition strategies, as seen in trans-cyclobutane-1,2-diamine synthesis, may also apply but require optimization to accommodate the phenyl group’s steric bulk . Reaction temperature and solvent polarity critically affect configurational stability; trans configurations are favored in polar aprotic solvents due to reduced steric strain.

Q. How can NMR spectroscopy and X-ray crystallography be employed to resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : Use - and -NMR to identify proton environments near the amino groups. Coupling constants () between vicinal protons (NH-CH) provide insights into rotational barriers.

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves stereochemistry and hydrogen-bonding networks. For example, trans-configuration diamines form rigid, planar structures, while cis isomers exhibit bent geometries .

- Validation : Compare experimental data with computational models (e.g., DFT) to confirm assignments .

Q. What are the reactivity trends of this compound with electrophilic reagents, and how does the phenyl group influence reaction pathways?

- Methodological Answer : The phenyl group enhances electron density at the amino groups, facilitating nucleophilic reactions (e.g., Schiff base formation with aldehydes). Chlorination studies on analogous diamines (e.g., 4-Chloro-3-methylbenzene-1,2-diamine) show regioselectivity at para positions due to steric hindrance from substituents . Kinetic experiments under varying pH and temperature can quantify reactivity differences between cis and trans isomers.

Advanced Research Questions

Q. How does this compound serve as a ligand in asymmetric catalysis, and what steric/electronic factors dictate enantioselectivity?

- Methodological Answer :

- Ligand Design : The phenyl group introduces steric bulk, favoring trans configurations that create chiral pockets for substrate binding. Compare with trans-cyclobutane-1,2-diamine, which forms stable metal complexes (e.g., with Cu) for catalytic cyclopropanation .

- Enantioselectivity Screening : Test derivatives in model reactions (e.g., aldol additions) under varying conditions. Use DFT to map transition states and identify key non-covalent interactions (e.g., π-stacking with the phenyl group) .

Q. What computational strategies (e.g., DFT, MD) are most effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- DFT : Calculate HOMO/LUMO energies to predict redox activity and binding affinity with biological targets (e.g., enzymes). For example, similar diamines exhibit metal-chelating properties in biochemical pathways .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites to assess membrane permeability or inhibition potential. Validate with in vitro assays (e.g., enzyme kinetics) .

Q. How can contradictory data on the stability of this compound in aqueous versus organic media be reconciled?

- Methodological Answer :

- Controlled Replication : Repeat stability assays (e.g., HPLC monitoring) under standardized conditions (pH, ionic strength).

- Advanced Analytics : Use LC-MS to detect degradation products (e.g., oxidation to imines). Cross-reference with spectroscopic data (e.g., IR for NH stretching shifts) .

- Triangulation : Combine experimental results with computational stability predictions (e.g., bond dissociation energies via DFT) .

Methodological Best Practices

- Stereochemical Purity : Employ chiral HPLC or capillary electrophoresis to separate isomers, ensuring reproducibility in catalytic studies .

- Data Validation : Use triangulation (e.g., NMR, XRD, and computational modeling) to resolve structural ambiguities .

- Reaction Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent, temperature) in synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.